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Compound of Interest
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Compound Name:
methoxybenzene

Cat. No. B600063

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 1-iodo-4-
methoxybenzene and contrasts it with other halogenated aromatic compounds. While the
specific crystal structure for 2,3-Difluoro-1-iodo-4-methoxybenzene is not publicly available,
this guide leverages data from closely related structures to offer insights into the molecular
geometry, crystal packing, and intermolecular interactions that are crucial for rational drug
design and materials science.

Data Presentation: Crystallographic Data
Comparison

The following table summarizes key crystallographic data for 1-iodo-4-methoxybenzene and
provides a comparative context with other halogenated compounds. This data is essential for
understanding the solid-state properties of these molecules.
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Experimental Protocols

The determination of crystal structures is a meticulous process involving synthesis,

crystallization, and X-ray diffraction analysis. Below are representative experimental protocols

gleaned from the synthesis and structural analysis of related halogenated aromatic

compounds.

Synthesis of Halogenated Aromatic Compounds

The synthesis of fluorinated and iodinated benzene derivatives often involves multi-step

procedures. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in

five steps starting from (2)-1,4-butenediol[4]. Similarly, novel ring-disubstituted 2-methoxyethyl

phenylcyanoacrylates, including a 5-iodo-2-methoxy derivative, were synthesized via a

piperidine-catalyzed Knoevenagel condensation[5].
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A plausible synthetic route for 2,3-Difluoro-1-iodo-4-methoxybenzene could involve the
iodination of a corresponding difluoro-methoxybenzene precursor.

X-ray Crystallography and Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Data is typically collected
at low temperatures (e.g., 172 K) to minimize thermal vibrations.[2][6] Graphite-
monochromated Mo-Ka radiation (A = 0.71073 A) is commonly used.[2][6] The structure is then
solved and refined using established crystallographic software packages.

Visualizing Intermolecular Interactions and
Workflows

The following diagrams illustrate key concepts in the crystallographic analysis of halogenated
compounds, including the prevalent intermolecular forces and a typical experimental workflow.
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Caption: Key intermolecular forces and their influence on crystal packing motifs.
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In the solid state, the arrangement of molecules is dictated by a variety of non-covalent
interactions. Halogen bonds, where a halogen atom acts as an electrophilic species, are
particularly significant in the crystal engineering of iodinated compounds.[7][8][9] These
interactions, along with hydrogen bonds and 1t-1t stacking, determine the final crystal lattice.
For instance, the crystal structure of 1,2,4-triiodobenzene displays a herringbone motif held
together by weak non-bonding I---I interactions.[3] In contrast, 4-iodo-1H-pyrazole forms
catemeric chains through N-H---N hydrogen bonds.[2][6]
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Caption: A generalized workflow for X-ray crystal structure determination.
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The process begins with the chemical synthesis of the compound of interest, followed by the
critical step of growing high-quality single crystals. These crystals are then subjected to X-ray
diffraction to obtain a diffraction pattern, which is mathematically processed to solve and refine
the crystal structure. The final step involves a detailed analysis of the molecular and
supramolecular features of the crystal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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